molecular formula C16H13Cl2FN2O4 B4668276 4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide

4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide

Cat. No. B4668276
M. Wt: 387.2 g/mol
InChI Key: LUXBPHSERJOICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was first synthesized in the 1990s, and since then, it has been extensively studied for its potential use in various fields, including sports performance enhancement, obesity treatment, and cardiovascular disease prevention.

Mechanism of Action

4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide exerts its effects by binding to and activating PPAR-delta, a nuclear receptor that regulates gene expression involved in energy metabolism, lipid metabolism, and inflammation. Activation of PPAR-delta leads to increased uptake and utilization of glucose by skeletal muscles, increased metabolism of fatty acids, and reduced inflammation.
Biochemical and Physiological Effects
4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide has been found to have several biochemical and physiological effects, including increased endurance performance, increased metabolism of fatty acids, improved insulin sensitivity, improved lipid profiles, and reduced inflammation. These effects are mediated by the activation of PPAR-delta and the regulation of gene expression involved in energy metabolism, lipid metabolism, and inflammation.

Advantages and Limitations for Lab Experiments

4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide has several advantages for lab experiments, including its high specificity and potency, its well-established mechanism of action, and its ability to modulate multiple physiological pathways. However, it also has some limitations, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for the study of 4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide, including:
1. Further elucidation of its mechanism of action and the regulation of gene expression involved in energy metabolism, lipid metabolism, and inflammation.
2. Development of more potent and selective PPAR-delta agonists with fewer side effects.
3. Investigation of its potential use in the treatment of other metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease.
4. Investigation of its potential use in the prevention and treatment of various types of cancer, based on its anti-inflammatory and anti-proliferative effects.
5. Investigation of its potential use in the treatment of neurodegenerative diseases, based on its ability to regulate gene expression involved in energy metabolism and inflammation.
Conclusion
4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide is a synthetic drug that belongs to the class of PPAR agonists. It has been extensively studied for its potential use in various fields, including sports performance enhancement, obesity treatment, and cardiovascular disease prevention. Its mechanism of action involves the activation of PPAR-delta and the regulation of gene expression involved in energy metabolism, lipid metabolism, and inflammation. It has several advantages for lab experiments, including its specificity and potency, but also some limitations, including its potential toxicity. There are several future directions for the study of 4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide, including further elucidation of its mechanism of action and the development of more potent and selective PPAR-delta agonists.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide has been extensively studied for its potential use in various fields, including sports performance enhancement, obesity treatment, and cardiovascular disease prevention. In sports, it has been found to enhance endurance performance by increasing the uptake and utilization of glucose by skeletal muscles, leading to increased energy production and delayed fatigue. In obesity treatment, it has been found to increase the metabolism of fatty acids, leading to increased fat loss and improved insulin sensitivity. In cardiovascular disease prevention, it has been found to improve lipid profiles and reduce inflammation.

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2FN2O4/c17-10-3-6-15(12(18)8-10)25-7-1-2-16(22)20-14-9-11(21(23)24)4-5-13(14)19/h3-6,8-9H,1-2,7H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXBPHSERJOICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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